Introduction: The Architectural Elegance of a Smart Monomer
Introduction: The Architectural Elegance of a Smart Monomer
An In-Depth Technical Guide to 5,7-Dodecadiyne-1,12-diol (CAS: 74602-32-7): From Monomer Synthesis to Advanced Polydiacetylene Applications
5,7-Dodecadiyne-1,12-diol is a fascinating and highly functional organic molecule. At its core, it is a symmetrical 12-carbon aliphatic chain distinguished by two key features: a conjugated 5,7-diyne (diacetylene) system and terminal hydroxyl (-OH) groups at the 1 and 12 positions. While its structure is straightforward, its true potential is realized not in its monomeric form, but in its unique ability to undergo topochemical polymerization.[1][2]
This solid-state polymerization transforms the crystalline monomer into a highly conjugated polymer known as a polydiacetylene (PDA). These PDAs are renowned for their remarkable chromatic properties; they exist in a deep blue state and undergo a dramatic, irreversible transition to a red, fluorescent state in response to a variety of external stimuli.[3][4][5] This stimulus-responsive behavior makes 5,7-Dodecadiyne-1,12-diol a foundational building block for the development of advanced sensors, responsive materials, and innovative platforms for drug delivery and diagnostics. This guide provides a comprehensive overview of its properties, synthesis, polymerization, and key applications for professionals in research and development.
Physicochemical Properties of the Monomer
The physical and chemical characteristics of 5,7-Dodecadiyne-1,12-diol are critical for its handling, purification, and subsequent polymerization. The terminal hydroxyl groups impart a degree of polarity, influencing its solubility and crystalline packing, which is the cornerstone of its reactivity in the solid state.
| Property | Value | Source |
| CAS Number | 74602-32-7 | [6][7][8][9] |
| Molecular Formula | C₁₂H₁₈O₂ | [6][7] |
| Molecular Weight | 194.27 g/mol | [6][10] |
| Appearance | Colorless to white solid | [7] |
| Melting Point | 49-50.5 °C | [6][7][11] |
| Boiling Point | 371.8 °C at 760 mmHg | [6][7][12] |
| Density | 1.032 g/cm³ | [6][7][12] |
| LogP (Octanol/Water) | 1.318 | [6][13] |
Monomer Synthesis: The Oxidative Coupling Pathway
The synthesis of symmetrical diynes like 5,7-Dodecadiyne-1,12-diol is most effectively achieved through the oxidative homocoupling of a terminal alkyne. The Glaser coupling, and its common modification, the Hay coupling, are the quintessential methods for this transformation. The logical and commercially available precursor for this synthesis is 5-hexyn-1-ol .
The Glaser-Hay Coupling Mechanism
The causality behind this reaction is the ability of a copper(I) catalyst to mediate the formation of a new carbon-carbon bond between two terminal alkyne units. The mechanism proceeds through several key steps:
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Deprotonation & Acetylide Formation : In the presence of a base, the terminal alkyne proton of 5-hexyn-1-ol is removed. The resulting acetylide anion then coordinates with the copper(I) salt to form a copper(I) acetylide complex.[14]
-
Oxidative Coupling : Two of these copper acetylide complexes undergo an oxidative step. The copper(I) is oxidized, and the two alkynyl fragments are coupled, forming the 1,3-diyne bond and a reduced copper species.[14][15]
-
Catalyst Regeneration : An oxidant, typically molecular oxygen (from air), reoxidizes the copper to its active Cu(I) state, allowing the catalytic cycle to continue.[14][15] The use of a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in the Hay modification accelerates the reaction.[14]
Caption: Synthesis of 5,7-Dodecadiyne-1,12-diol via Glaser-Hay coupling.
Experimental Protocol: Synthesis of 5,7-Dodecadiyne-1,12-diol
This protocol is a representative procedure based on the principles of Hay coupling.
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Setup : To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone. Stir the mixture under an air or oxygen atmosphere until a homogenous green-blue solution is formed.
-
Reaction : Prepare a solution of 5-hexyn-1-ol in acetone. Add this solution dropwise to the catalyst mixture at room temperature. The reaction is typically exothermic.
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Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction, which usually takes several hours.
-
Workup : Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid. This dissolves the copper salts into the aqueous phase.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 5,7-Dodecadiyne-1,12-diol as a white solid.
-
Validation : Confirm the identity and purity of the product using standard analytical techniques:
-
¹H and ¹³C NMR : To verify the molecular structure and absence of impurities.
-
FTIR Spectroscopy : To confirm the presence of O-H (~3300 cm⁻¹) and C-H bonds and the absence of the terminal alkyne C-H stretch (~3300 cm⁻¹, sharp) from the starting material.
-
Mass Spectrometry : To confirm the molecular weight (194.27 g/mol ).
-
Topochemical Polymerization: From Monomer Crystal to Functional Polymer
The most significant property of 5,7-Dodecadiyne-1,12-diol is its ability to undergo 1,4-addition polymerization in the solid state.[1] This is not a random process; it is a highly ordered topochemical reaction dictated by the precise arrangement of monomers within the crystal lattice.[2][16]
Mechanism and Structural Requirements
For polymerization to occur, the monomer molecules must pack in a specific orientation where the reacting carbons of adjacent diyne units are in close proximity. The ideal parameters for this reaction are a repeating distance of approximately 4.9-5.0 Å along the stacking axis and a tilt angle of about 45°.[1][2] When exposed to UV (typically 254 nm) or γ-radiation, a cascade of 1,4-addition reactions propagates through the crystal, creating a fully conjugated polymer backbone of alternating ene-yne units.[16] This process is a diffusionless transformation, meaning the crystalline order of the monomer is largely preserved in the resulting polymer crystal.[2]
Caption: Topochemical polymerization of diacetylene monomers into a PDA chain.
The Chromatic Transition: A Visual Readout System
The resulting polydiacetylene exists in a metastable "blue phase," characterized by a long-wavelength absorption maximum around 640 nm.[4] This state has a highly planar, extended π-conjugated backbone. When this backbone is perturbed by external stimuli—such as heat (thermochromism), mechanical stress (mechanochromism), or the binding of a biological molecule—it undergoes a conformational relaxation.[1][5] This change shortens the effective conjugation length of the π-electron system, causing a shift in its absorption to a lower wavelength (~540 nm), which corresponds to the stable "red phase."[4] Critically, the red phase is fluorescent, whereas the blue phase is not, providing a dual mode of detection (colorimetric and fluorometric).[3][4]
Applications in Drug Development and Scientific Research
The functional terminal hydroxyl groups of 5,7-Dodecadiyne-1,12-diol and its resulting polymer are key to its utility, allowing for covalent attachment of various functionalities, particularly biorecognition elements.
High-Throughput Biosensing
The primary application is in the development of biosensors. The principle is to functionalize the PDA surface with a specific ligand (e.g., antibody, aptamer, peptide) that can bind to a target analyte (e.g., a virus, bacterium, protein biomarker).
-
Sensor Fabrication : The monomer is assembled into a thin film or vesicle.
-
Polymerization : UV irradiation creates the blue-phase PDA.
-
Functionalization : Ligands are covalently attached to the terminal hydroxyl groups.
-
Detection : When the target analyte binds to the ligand, it induces steric hindrance and mechanical stress on the polymer backbone. This stress triggers the blue-to-red color transition, providing a simple, visual, and often instrument-free signal of the binding event.[4][17]
Caption: Mechanism of a PDA-based colorimetric biosensor.
Stimuli-Responsive Drug Delivery
The same principle can be applied to create "smart" drug delivery vehicles. Drugs can be encapsulated within PDA vesicles. The vesicle can be engineered to undergo the blue-to-red transition—and potentially release its payload—in response to specific environmental triggers in the body, such as a change in pH or temperature characteristic of a tumor microenvironment. The color change itself could serve as a diagnostic indicator that the drug has reached its target and is being released.
Conclusion
5,7-Dodecadiyne-1,12-diol is far more than a simple long-chain diol. It is a precisely engineered monomer that provides a direct pathway to sophisticated, stimuli-responsive polymeric systems. Its straightforward synthesis via oxidative coupling, coupled with its robust solid-state polymerization and the visually intuitive chromatic transition of the resulting polydiacetylene, makes it an exceptionally valuable tool. For researchers and professionals in drug development and materials science, this compound offers a versatile and powerful platform for creating the next generation of sensors, diagnostics, and smart materials.
References
-
Cadiot–Chodkiewicz coupling - Wikipedia . Wikipedia. [Link]
-
Polydiacetylenes - Wikipedia . Wikipedia. [Link]
-
Structural aspects of the topochemical polymerization of diacetylenes . SpringerLink. [Link]
-
Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions . Oxford Academic. [Link]
-
Reversible Color Switching and Unusual Solution Polymerization of Hydrazide-Modified Diacetylene Lipids . Journal of the American Chemical Society. [Link]
-
Cadiot-Chodkiewicz Coupling - SynArchive . SynArchive. [Link]
-
Chemical Properties of 5,7-Dodecadiyn-1,12-diol (CAS 74602-32-7) . Cheméo. [Link]
-
Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications . Langmuir. [Link]
-
Preparation and Solution Polymerization of Diacetylenes . Journal of Chemical Education. [Link]
-
Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications . U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Polydiacetylene Supramolecules: Synthesis, Characterization, and Emerging Applications . Industrial & Engineering Chemistry Research. [Link]
-
Synthesis and Characterization of Polydiacetylene Films and Nanotubes . PMC - NIH. [Link]
-
Combined Electrical and Optical Characterization of Polydiacetylene . The Journal of Physical Chemistry B. [Link]
-
Cadiot-Chodkiewicz Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
5,7-Dodecadiyne-1,12-diol - LookChem . LookChem. [Link]
-
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne . The Journal of Physical Chemistry C. [Link]
-
Synthesis of 5,7-dodecadiyn-1,12-diol n-octadecylisopropylurethane - PrepChem.com . PrepChem.com. [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques . Faraday Discussions (RSC Publishing). [Link]
-
The Glaser reaction mechanism. A DFT study . ResearchGate. [Link]
-
Glaser Coupling Mechanism | Organic Chemistry - YouTube . YouTube. [Link]
-
5,7-Dodecadiyne-1,12-diol | C12H18O2 | CID 560878 - PubChem . PubChem. [Link]
Sources
- 1. Polydiacetylenes - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. 74602-32-7|5,7-Dodecadiyne-1,12-diol|BLD Pharm [bldpharm.com]
- 9. 5,7-DODECADIYNE-1,12-DIOL CAS#: 74602-32-7 [m.chemicalbook.com]
- 10. 5,7-Dodecadiyne-1,12-diol | C12H18O2 | CID 560878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. echemi.com [echemi.com]
- 13. 5,7-Dodecadiyn-1,12-diol (CAS 74602-32-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. staff.ulsu.ru [staff.ulsu.ru]
- 17. pubs.acs.org [pubs.acs.org]
